molecular formula C22H18ClN3O2S2 B2895546 N-(2-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291832-25-1

N-(2-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2895546
CAS RN: 1291832-25-1
M. Wt: 455.98
InChI Key: KAFDDTFDUOMXMM-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Compounds structurally related to N-(2-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate pathway of DNA synthesis. The classical analogue N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues demonstrated potent inhibitory activities against human TS and DHFR, with the classical analogue being the most potent known dual inhibitor to date. These findings indicate the scaffold's conduciveness to dual inhibitory activity against these targets, suggesting potential therapeutic applications in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

Crystal Structure Analysis

Research on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed insights into their molecular conformations, which are crucial for understanding their interactions with biological targets. The studies show a folded conformation about the methylene C atom of the thioacetamide bridge, indicating intramolecular N—H⋯N hydrogen bonding that stabilizes this conformation. Such structural insights are essential for the rational design of more potent analogues (Subasri et al., 2016).

Antitumor Activity Evaluation

The synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have demonstrated potent anticancer activity against several human cancer cell lines, including MCF-7, HeLa, and HCT-116. This highlights the potential of these compounds as chemotherapeutic agents, with certain derivatives displaying activity comparable to that of doxorubicin, a standard chemotherapy drug (Hafez & El-Gazzar, 2017).

Molecular Docking Analysis

A study on the synthesis and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide showed significant inhibition activity against the VEGFr receptor, suggesting its potential as a chemotherapeutic agent. Molecular docking studies help in understanding the binding affinities and interactions of these compounds with their target receptors, providing valuable insights for drug design (Sharma et al., 2018).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-14-6-2-5-9-18(14)26-21(28)20-17(10-11-29-20)25-22(26)30-13-19(27)24-12-15-7-3-4-8-16(15)23/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFDDTFDUOMXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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